molecular formula C7H13NO3 B13220845 Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate

Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate

Cat. No.: B13220845
M. Wt: 159.18 g/mol
InChI Key: YKEASFMCZHULKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate typically involves the reaction of serine derivatives with allyl halides under basic conditions. One common method involves the use of methyl serinate and allyl bromide in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a structure that includes an amino group, an ester group, and a prop-2-en-1-yloxy moiety. This unique combination of functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It can interact with receptors on cell membranes, influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the modulation of apoptotic pathways and the inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence supporting the anti-inflammatory effects of this compound. It has been shown to reduce inflammatory markers in cell culture models, indicating potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing novel anticancer therapeutics.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-amino-3-prop-2-enoxypropanoate

InChI

InChI=1S/C7H13NO3/c1-3-4-11-5-6(8)7(9)10-2/h3,6H,1,4-5,8H2,2H3

InChI Key

YKEASFMCZHULKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COCC=C)N

Origin of Product

United States

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